molecular formula C9H11ClO2 B8651057 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol

Cat. No.: B8651057
M. Wt: 186.63 g/mol
InChI Key: IQRRLQMGSBODDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is an organic compound with a complex structure It is characterized by the presence of a chloro group, two methyl groups, a hydroxyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol typically involves the chlorination of alpha,alpha-dimethyl-2-hydroxybenzene-methanol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reagent concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzyl alcohol: Similar structure but lacks the alpha,alpha-dimethyl groups.

    2,4-Dichloro-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Contains an additional chloro group.

    5-Bromo-alpha,alpha-dimethyl-2-hydroxybenzene-methanol: Bromine replaces the chlorine atom.

Uniqueness

2-(5-Chloro-2-hydroxy-phenyl)-propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

4-chloro-2-(2-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H11ClO2/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,11-12H,1-2H3

InChI Key

IQRRLQMGSBODDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

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